

Application of Cyanine3 NHS ester in fluorescence in situ hybridization (FISH).

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Compound of Interest

Compound Name: *Cyanine3 NHS ester
tetrafluoroborate*

Cat. No.: *B15598521*

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Application of Cyanine3 NHS Ester in Fluorescence In Situ Hybridization (FISH)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that allows for the visualization of specific DNA or RNA sequences within the cellular context. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, specificity, and photostability. Cyanine3 (Cy3) NHS ester is a widely used fluorescent dye for labeling nucleic acid probes in FISH applications due to its excellent spectral characteristics, bright fluorescence, and robust performance.[1][2]

Cy3 is a member of the cyanine dye family, exhibiting a bright orange-red fluorescence.[3] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of amine-modified oligonucleotides, which are commonly used as probes in FISH.[3][4][5] The reaction between the NHS ester and a primary amine on the modified nucleic acid forms a stable amide bond.[6][7] This labeling method is reliable and results in probes that are well-suited for detecting specific genetic sequences.[6]

The spectral properties of Cy3 are well-matched with common excitation sources and filter sets available on fluorescence microscopes.[2][6] It has an excitation maximum of approximately 550 nm and an emission maximum of around 570 nm, which allows for clear visualization with minimal background interference.[1][3] Its photostability enables robust imaging and analysis without rapid signal loss.[8] These properties make Cy3-labeled probes a reliable choice for various FISH applications, including gene mapping, chromosome analysis, and the detection of infectious agents.

Quantitative Data

The performance of a fluorophore in FISH is determined by its intrinsic photophysical properties. The following table summarizes key quantitative data for Cyanine3.

Property	Value	Notes
Maximum Excitation Wavelength (λ_{ex})	~550 nm	Efficiently excited by 532 nm or 555 nm lasers.[6][7]
Maximum Emission Wavelength (λ_{em})	~570 nm	Emits in the orange-red region of the visible spectrum.[1][3]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates high efficiency of light absorption.[2]
Fluorescence Quantum Yield	~0.15 - 0.31	Represents the efficiency of converting absorbed light into emitted fluorescence.[2][9]
Molecular Weight	~590.15 g/mol	[9]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotide Probes with Cyanine3 NHS Ester

This protocol describes the covalent attachment of Cyanine3 NHS ester to an amine-modified oligonucleotide probe.

Materials:

- Amine-modified oligonucleotide probe
- Cyanine3 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
- Nuclease-free water
- Purification column (e.g., gel filtration or ethanol precipitation)

Procedure:

- Probe Preparation: Dissolve the amine-modified oligonucleotide probe in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
- Dye Preparation: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Add the dissolved Cyanine3 NHS ester to the oligonucleotide solution. A molar ratio of 10:1 (dye:probe) is a good starting point.
 - Vortex the mixture gently and incubate for at least 4 hours at room temperature or overnight on ice, protected from light.[\[10\]](#)
- Purification of Labeled Probe:
 - Purify the Cy3-labeled probe from the unreacted dye using a suitable purification method such as gel filtration or ethanol precipitation.[\[10\]](#)
 - After purification, the concentration and degree of labeling of the probe should be determined spectrophotometrically.

Fluorescence In Situ Hybridization (FISH) Protocol using a Cy3-Labeled Probe

This protocol provides a general framework for performing FISH on fixed cells or chromosome spreads.

Materials:

- Cy3-labeled oligonucleotide probe
- Microscope slides with fixed cells or chromosome preparations
- 20x Saline-Sodium Citrate (SSC) buffer
- Formamide
- Denaturation solution (70% formamide / 2x SSC, pH 7.0)
- Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)
- Wash buffers (e.g., 0.1x SSC and 2x SSC)
- DAPI counterstain in antifade mounting medium
- Coverslips
- Water baths
- Fluorescence microscope with appropriate filter sets for Cy3 and DAPI

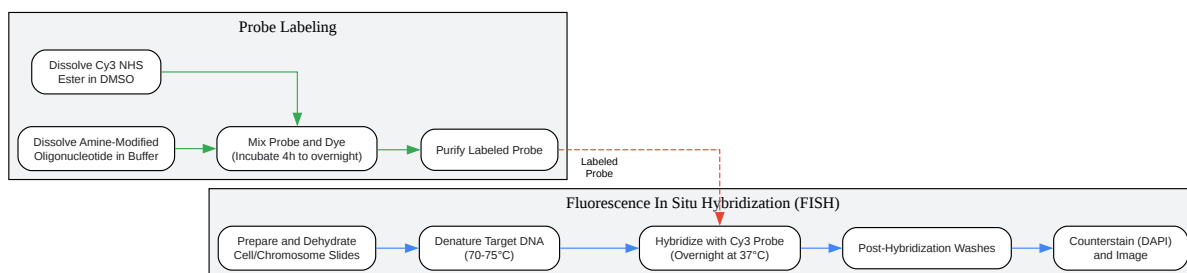
Procedure:

- Slide Preparation:
 - If necessary, treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove RNA.

- Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.[\[11\]](#)
- Denaturation:
 - Immerse the slides in pre-warmed denaturation solution at 70-75°C for 2-5 minutes to denature the target DNA.[\[1\]](#)[\[2\]](#)
 - Immediately dehydrate the slides again through a cold ethanol series (70%, 90%, 100%) and air dry.
- Hybridization:
 - Prepare the hybridization mix containing the Cy3-labeled probe. Denature the probe by heating to 70-75°C for 5-10 minutes and then placing it on ice.[\[2\]](#)
 - Apply 10-20 µL of the hybridization mix to the denatured area on the slide and cover with a coverslip, avoiding air bubbles.
 - Seal the edges of the coverslip with rubber cement.
 - Incubate the slides in a humidified chamber at 37°C overnight.[\[11\]](#)
- Washing:
 - Carefully remove the rubber cement and coverslip.
 - Wash the slides in 2x SSC at room temperature for 5 minutes to remove excess hybridization buffer.
 - Perform a high-stringency wash in 0.1x SSC at 40°C for 5-15 minutes.[\[11\]](#)
 - Wash again in 2x SSC at 40°C for 5-15 minutes.[\[11\]](#)
- Detection and Imaging:
 - Counterstain the slides with DAPI in an antifade mounting medium.
 - Mount with a coverslip and seal.

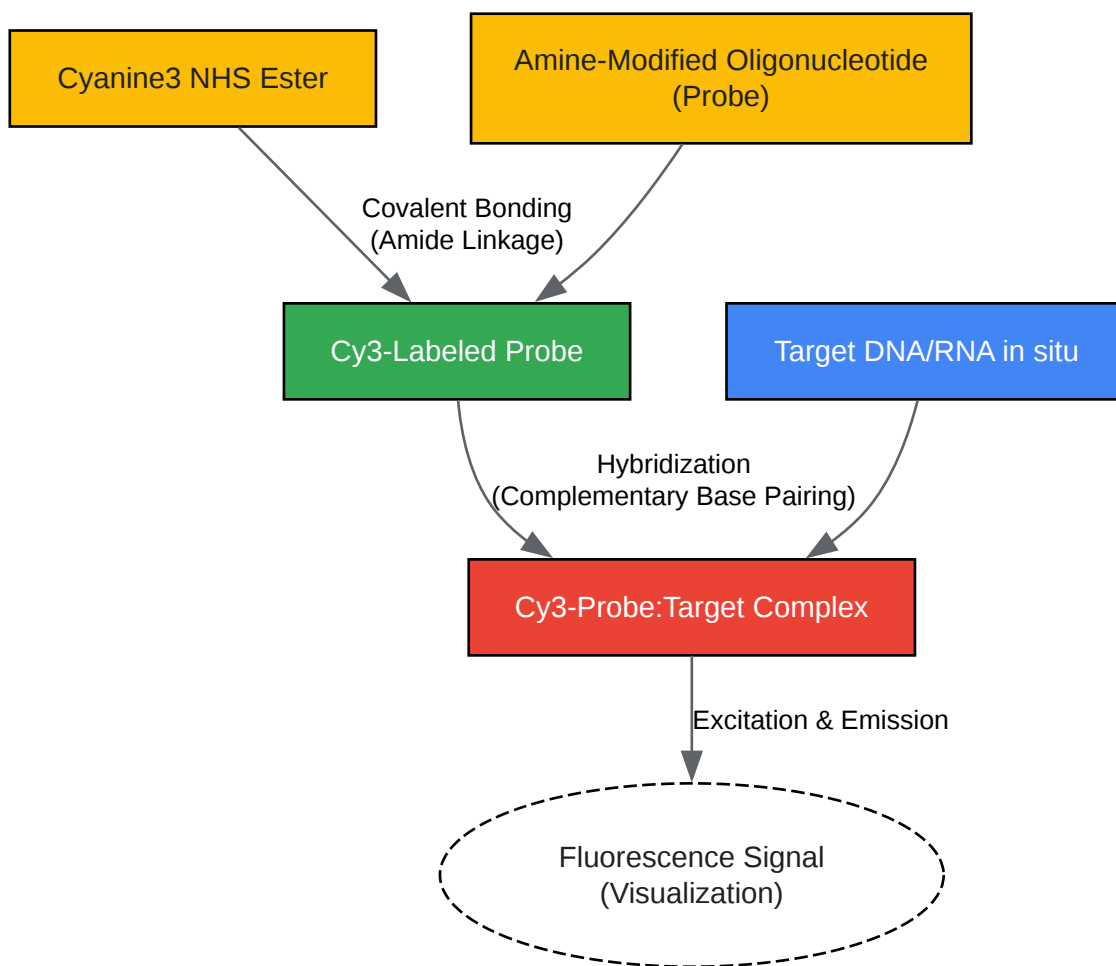
- Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy3 (orange-red) and DAPI (blue).

Visualizations



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Caption: Experimental workflow for Cy3-FISH.



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Caption: Logical relationship in Cy3-FISH.

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